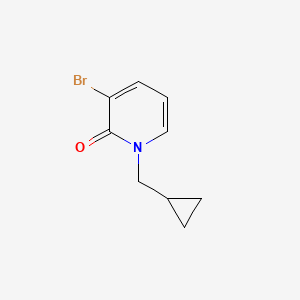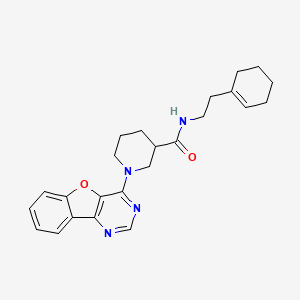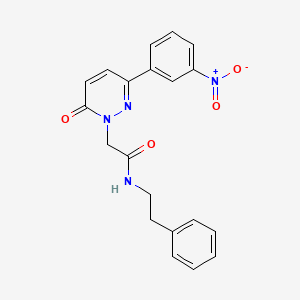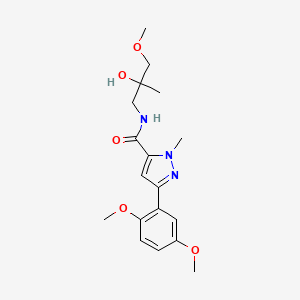![molecular formula C15H25NO3S B2962200 2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396810-99-3](/img/structure/B2962200.png)
2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, enhances cholinergic neurotransmission, which is important for cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone include an increase in the levels of acetylcholine in the brain, which enhances cholinergic neurotransmission. This property makes it a potential candidate for the treatment of Alzheimer's disease and other related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone in lab experiments include its potential applications in medicinal chemistry, pharmacology, and neuroscience. However, there are limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone. These include further research into its mechanism of action, potential applications in the treatment of Alzheimer's disease and other related disorders, and the development of more effective and safe drugs based on this compound. Additionally, there is a need for more studies to understand the potential side effects and limitations of its use in lab experiments.
Conclusion
In conclusion, 2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its inhibitory effects on acetylcholinesterase make it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other related disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone involves several steps, including the reaction of cyclopentylmagnesium bromide with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-amine. The final product is obtained through the reaction of the intermediate product with thionyl chloride and subsequent treatment with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit inhibitory effects on acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other related disorders.
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-14(2)18-10-15(11-19-14)8-16(9-15)13(17)7-20-12-5-3-4-6-12/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTBDHQOAPBGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CSC3CCCC3)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)
![7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2962120.png)


![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2962125.png)

![8-(2,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2962128.png)





![1-(5-Chloro-2-methoxyphenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B2962140.png)